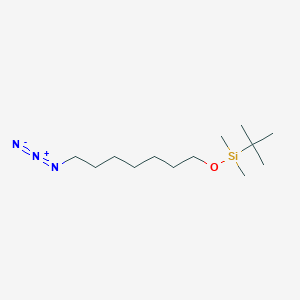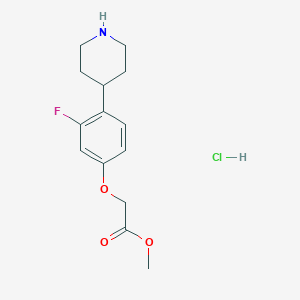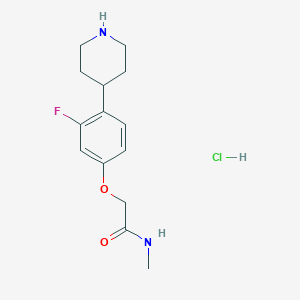
5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine: is an organic compound characterized by the presence of a cyclopropyl group and two ethyl groups attached to a benzene ring with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine typically involves the reaction of cyclopropylamine with N1,N1-diethylbenzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for safety and environmental impact. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts and are performed under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-substituted benzene derivatives, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology: The compound may be studied for its biological activity, including its potential as a ligand for binding to specific proteins or enzymes. Research in this area can lead to the discovery of new drugs or therapeutic agents.
Medicine: In medicine, this compound may be investigated for its pharmacological properties. Studies may focus on its potential as an active ingredient in pharmaceuticals, particularly for the treatment of diseases or conditions that involve specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality in various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target molecules, leading to specific biological or chemical effects. The pathways involved in these interactions are subject to ongoing research and may vary depending on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
N1,N1-Dimethylbenzene-1,2-diamine: This compound is structurally similar but lacks the cyclopropyl group and has methyl groups instead of ethyl groups.
N1-Cyclopropylbenzene-1,2-diamine: Similar in structure but does not have the diethyl substitution.
N,N-Diethyl-p-phenylenediamine: This compound has a similar diethyl substitution but differs in the position of the amine groups on the benzene ring.
Uniqueness: 5-Cyclopropyl-N1,N1-diethylbenzene-1,2-diamine is unique due to the presence of both cyclopropyl and diethyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-N,2-N-diethylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-3-15(4-2)13-9-11(10-5-6-10)7-8-12(13)14/h7-10H,3-6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHDIHNNTUSNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methoxy-2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-benzaldehyde](/img/structure/B8165034.png)








